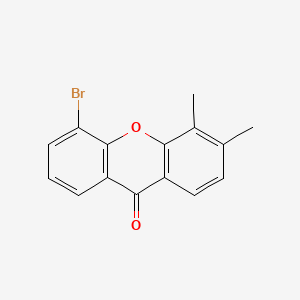

5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-3,4-dimethylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNBEPKDBMMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 Bromo 3,4 Dimethyl 9h Xanthen 9 One

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound 5-Bromo-3,4-dimethyl-9H-xanthen-9-one. While the synthesis and spectroscopic characterization of various substituted xanthones are documented, detailed structural elucidation of this particular derivative through single-crystal X-ray analysis does not appear to be publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for determining the exact bond lengths, bond angles, and torsion angles of this compound. Such data would offer definitive insights into the planarity of the xanthen-9-one core, the conformation of the dimethyl-substituted benzene ring, and the orientation of the bromo substituent.

In the absence of experimental crystallographic data for this compound, a detailed analysis of its solid-state molecular geometry and conformation cannot be provided. Further research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to generate the precise structural parameters for this compound.

Computational Chemistry and Theoretical Characterization of 5 Bromo 3,4 Dimethyl 9h Xanthen 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Energy Profiles

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, DFT studies would be invaluable for exploring its three-dimensional structure and energetics.

A conformational analysis would be the first step, identifying all possible spatial arrangements of the atoms (conformers) and their relative energies. This is particularly relevant for the dimethyl-substituted ring, where rotation of the methyl groups could lead to different stable or transient structures. By mapping the potential energy surface, researchers can identify the global minimum energy conformer—the most stable and thus most populated structure at equilibrium.

Energy profiles for processes like bond rotation or potential reactions could also be calculated. For example, the energy barrier for the rotation of the methyl groups could be determined. Furthermore, DFT calculations would yield key electronic properties that govern the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for the Global Minimum Energy Conformer of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -n Hartrees | A measure of the molecule's stability. |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: -0.15, Br: -0.05, O(ether): -0.25, O(carbonyl): -0.45 | Provides insight into the distribution of electron density across the atoms. |

These values are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Methods for Predicting Spectroscopic Parameters

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. These methods would be employed to predict the spectroscopic signatures of this compound, which are crucial for its experimental characterization.

For instance, by calculating the vibrational frequencies, a theoretical Infrared (IR) and Raman spectrum can be generated. Comparing this theoretical spectrum to an experimental one helps to confirm the molecule's structure and assign specific vibrational modes to the observed absorption bands.

Similarly, by calculating the energies of electronic transitions, a theoretical UV-Vis spectrum can be predicted. This provides insight into how the molecule absorbs light and the nature of its excited states. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can also be computed, aiding in the interpretation of experimental NMR data.

Molecular Modeling for Ligand-Target Interactions

The xanthene scaffold is a common motif in molecules with biological activity. nih.gov Molecular modeling techniques can be used to hypothesize how this compound might interact with biological macromolecules, such as proteins or nucleic acids, which is a key step in drug discovery.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). nih.gov In a hypothetical scenario where this compound is being investigated as a potential inhibitor of an enzyme, molecular docking would be used to place the molecule into the enzyme's active site.

The simulation would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. The top-ranked poses provide a plausible model of how the ligand interacts with the receptor at an atomic level. These models can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the bromine atom), that contribute to binding.

Binding Affinity Assessments and Interaction Hotspot Identification

Following molecular docking, more rigorous methods can be used to estimate the binding affinity, which is a measure of how strongly the ligand binds to the target. Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide more quantitative predictions of the binding free energy.

These calculations can also identify "interaction hotspots"—regions in the binding site where the interactions are particularly strong. For example, the carbonyl oxygen of the xanthenone core might act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-stacking interactions with aromatic amino acid residues in the target protein. The bromine atom could also participate in favorable halogen bonding interactions. Identifying these hotspots is crucial for the rational design of more potent and selective analogs.

Cheminformatic Approaches and Molecular Scaffold Analysis in Drug Discovery

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. These approaches can be used to assess the "drug-likeness" of this compound and to understand the significance of its xanthene scaffold.

By analyzing its structure, various physicochemical properties can be calculated, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Rules like Lipinski's Rule of Five can be applied to assess whether the compound has properties consistent with orally available drugs.

Scaffold analysis involves identifying the core molecular framework—in this case, the xanthene ring system—and analyzing its prevalence in databases of known drugs and bioactive compounds. The xanthene scaffold is considered a "privileged scaffold" because it is found in numerous compounds with a wide range of biological activities. nih.gov By decorating this scaffold with different functional groups (like the bromo and dimethyl groups in this case), chemists can modulate the compound's properties and biological activity. Cheminformatic tools can be used to explore this "chemical space" and to suggest novel modifications that might lead to improved drug candidates.

Scaffold Generation and Classification Methodologies

The 9H-xanthen-9-one core of this compound represents a "privileged scaffold" in medicinal chemistry. mdpi.com This tricyclic system, composed of a dibenzo[b,e]pyran nucleus, is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. nih.govmdpi.com The generation of diverse molecular scaffolds is a cornerstone of drug discovery, aiming to explore new chemical spaces and identify novel bioactive compounds.

Computational methodologies for scaffold generation often involve techniques like scaffold hopping, where the core structure of a known active molecule is replaced with a novel one while retaining similar biological activity. This can be achieved through various computational approaches, including:

Fragment-based replacement: Portions of the existing scaffold are replaced with bioisosteric fragments from a virtual library.

Reaction-based enumeration: Virtual libraries of scaffolds are generated by applying known chemical reactions to a set of starting materials in silico.

Topology-based hopping: This advanced method focuses on preserving the three-dimensional arrangement of key interaction points (pharmacophores) while significantly altering the underlying chemical framework.

The classification of these generated scaffolds is crucial for organizing and understanding the vast chemical space. Scaffolds can be categorized based on their ring systems, atom types, and topological features. For instance, the xanthone (B1684191) scaffold of this compound would be classified as a tricyclic heterocyclic system containing an oxygen heteroatom. Further classification could be based on the substitution pattern on the aromatic rings.

Association of Xanthone Scaffolds with Biological Activities (computational prediction)

The xanthone scaffold is a well-established pharmacophore associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. frontiersin.orgmdpi.com Computational methods play a pivotal role in predicting the potential biological activities of novel xanthone derivatives like this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational tool used to correlate the structural or property descriptors of compounds with their biological activities. nih.govnih.gov For xanthone derivatives, QSAR models have been developed to predict their anticancer activity. These models often utilize descriptors such as:

Electronic properties: Net atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). nih.govtandfonline.com

Lipophilicity: LogP, the logarithm of the partition coefficient between n-octanol and water. nih.gov

Steric and topological descriptors: Molecular weight, shape indices, and solvent-accessible surface area. nih.gov

For instance, a QSAR study on a series of xanthone derivatives identified the net atomic charges at specific carbon atoms (qC1, qC2, qC3), the dipole moment, and logP as significant contributors to their cytotoxic activity against WiDR cancer cell lines. nih.gov Another study highlighted the importance of dielectric energy, hydroxyl group count, LogP, and shape indices for anticancer activity. nih.gov

Based on computational studies of similar brominated xanthones, it is reasonable to hypothesize that this compound may exhibit cytotoxic properties. However, dedicated computational and experimental studies are necessary to confirm its specific biological activity profile.

Computational Elucidation and Validation of Reaction Mechanisms

The synthesis of xanthone derivatives can be achieved through various chemical routes. rsc.org Computational chemistry, particularly Density Functional Theory (DFT), offers a means to elucidate and validate the mechanisms of these reactions. tandfonline.comtandfonline.com By calculating the energies of reactants, transition states, and products, computational models can help identify the most favorable reaction pathways and predict reaction outcomes.

For the synthesis of substituted xanthenes, computational studies have been used to:

Optimize molecular geometries: Determining the most stable three-dimensional structures of reactants, intermediates, and products. tandfonline.com

Calculate reaction energies: Predicting the thermodynamics of a reaction (i.e., whether it is exothermic or endothermic).

Identify transition states: Locating the highest energy point along the reaction coordinate, which is crucial for understanding the reaction kinetics.

Analyze frontier molecular orbitals (HOMO-LUMO): The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is key to understanding many organic reactions. tandfonline.com

While a specific computational study on the reaction mechanism for the synthesis of this compound is not documented in the literature, studies on similar xanthene syntheses provide a framework for how such an investigation could be conducted. For example, DFT calculations have been successfully employed to study the synthesis of tetramethyl-(p-tolyl)-hexahydro-1H-xanthene-1,8(2H)-dione, where the calculated geometric parameters showed good agreement with experimental X-ray diffraction data. tandfonline.com Computational studies on the enzymatic mechanism of xanthine (B1682287) oxidase have also provided detailed insights into the catalytic cycle at a molecular level. rsc.org

A hypothetical computational study on the synthesis of this compound would likely involve modeling the key bond-forming steps, such as an Ullmann condensation or a related cross-coupling reaction, to determine the transition state structures and activation energies, thereby providing a detailed, atomistic understanding of the reaction mechanism.

Prediction of Physico-chemical Parameters Relevant to Intermolecular Interactions (e.g., Collision Cross Section)

The physico-chemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. These properties govern intermolecular interactions, solubility, and transport characteristics. Computational methods can provide accurate predictions of various physico-chemical parameters.

For this compound, several key parameters have been predicted using computational tools. One such important parameter, particularly relevant in the field of ion mobility-mass spectrometry, is the Collision Cross Section (CCS) . The CCS is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge.

The predicted CCS values for various adducts of this compound, calculated using computational methods, are presented in the table below. These values are crucial for the identification and characterization of the compound in complex mixtures using advanced analytical techniques.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 303.00151 | 158.1 |

| [M+Na]⁺ | 324.98345 | 173.6 |

| [M-H]⁻ | 300.98695 | 168.1 |

| [M+NH₄]⁺ | 320.02805 | 178.6 |

| [M+K]⁺ | 340.95739 | 162.9 |

| [M+H-H₂O]⁺ | 284.99149 | 157.8 |

| [M+HCOO]⁻ | 346.99243 | 178.6 |

| [M+CH₃COO]⁻ | 361.00808 | 174.1 |

| [M+Na-2H]⁻ | 322.96890 | 167.8 |

| [M]⁺ | 301.99368 | 181.8 |

| [M]⁻ | 301.99478 | 181.8 |

| Data sourced from PubChemLite. The predicted Collision Cross Section (CCS) values are calculated using CCSbase. frontiersin.org |

Reactivity Profiles and Directed Chemical Transformations of 5 Bromo 3,4 Dimethyl 9h Xanthen 9 One

Derivatization Strategies Utilizing the Bromine Atom and Methyl Groups

The bromine atom and methyl groups on the 5-Bromo-3,4-dimethyl-9H-xanthen-9-one scaffold serve as versatile handles for a variety of chemical derivatizations, enabling the synthesis of a diverse range of analogues.

The aryl bromide at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling allows for the introduction of new aryl, heteroaryl, or vinyl substituents by reacting the bromo-xanthenone with an appropriate organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is widely used for synthesizing biaryl compounds. wikipedia.org Similarly, the Buchwald-Hartwig amination provides a route to introduce primary or secondary amines at the C-5 position, coupling the aryl bromide with an amine under palladium catalysis. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com This method is a significant advancement over harsher, traditional methods for forming C-N bonds. wikipedia.org

The methyl groups at the C-3 and C-4 positions, while generally less reactive than the bromine atom, can also be functionalized. The oxidation of methyl groups attached to an aromatic nucleus is a known transformation in organic synthesis. thieme-connect.de Depending on the reaction conditions and oxidizing agents employed, the methyl groups could potentially be converted to hydroxymethyl, formyl, or carboxylic acid functionalities. For example, reagents like selenium dioxide are known for the oxidation of allylic and benzylic methyl groups. researchgate.net Flavin-containing monooxygenases have also been shown to hydroxylate methyl groups on xanthenone structures, such as in the case of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). nih.gov

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| C-5 Bromine | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/vinyl-3,4-dimethyl-9H-xanthen-9-one |

| C-5 Bromine | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 5-(R¹R²N)-3,4-dimethyl-9H-xanthen-9-one |

| C-3/C-4 Methyl | Oxidation | Oxidizing agent (e.g., SeO₂, KMnO₄) | 3/4-Formyl or 3/4-carboxy-5-bromo-xanthen-9-one |

Functional Group Interconversions and Modulations on the Xanthenone Core

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.eduscribd.comyoutube.com For this compound, the bromine atom can be replaced through nucleophilic substitution reactions, although this is generally less facile on an aromatic ring unless activated by electron-withdrawing groups. libretexts.orglibretexts.orgchemguide.co.ukchemguide.co.uk

The carbonyl group of the xanthenone core is another site for modulation. It can potentially undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. Further reactions could then be carried out on this newly formed hydroxyl group.

Photochemical Reactivity and Excited State Dynamics of Xanthenone Derivatives

Xanthenone and its derivatives are known to possess interesting photophysical and photochemical properties. nih.govnih.govresearchgate.net Upon absorption of light, they can be promoted to an excited state, which can then undergo various chemical reactions. The specific photochemical behavior is highly dependent on the substituents present on the xanthenone scaffold. nih.gov

Generation and Characterization of Radical Cations

A key aspect of the photochemistry of electron-rich aromatic compounds is the potential for photoionization to generate radical cations. While specific data for this compound is not available, studies on other xanthenone derivatives have shown that they can form radical cations upon photolysis. The reactivity of these radical cations is a subject of interest in various fields.

Exploration of Electrophilic and Nucleophilic Substitution Patterns on the Xanthenone Ring System

The xanthenone ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The xanthenone core is an aromatic system and can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comkhanacademy.org The directing effect of the existing substituents (bromo, methyl, and the ether oxygen of the xanthene system) will determine the position of the incoming electrophile. The ether oxygen and the methyl groups are generally considered activating and ortho-, para-directing groups, while the bromine atom is a deactivating but ortho-, para-directing group. libretexts.org The interplay of these directing effects will influence the final substitution pattern.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the xanthenone ring is also a possibility, particularly at the carbon bearing the bromine atom. libretexts.org Such reactions typically require strong nucleophiles and often harsh reaction conditions, unless the ring is activated by strongly electron-withdrawing groups. libretexts.orgchemguide.co.ukchemguide.co.uk The bromine at the C-5 position could potentially be displaced by nucleophiles such as alkoxides, thiolates, or amines.

Mechanistic Insights into Biological Interactions and Potential Research Applications of 5 Bromo 3,4 Dimethyl 9h Xanthen 9 One Derivatives

Molecular Mechanisms of Action in Cellular and Sub-Cellular Systems

The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone structure, is a recurring motif in a variety of biologically active compounds. The introduction of different substituents, such as bromine and methyl groups, can significantly influence their interaction with cellular systems.

Enzyme Inhibition Pathways and Target Identification

Xanthenone derivatives have been identified as inhibitors of various enzymes, a mechanism that underpins many of their therapeutic effects. The specific enzymes targeted can vary based on the substitution pattern on the xanthone core.

Protein Kinase Inhibition: The antitumor activity of some xanthones is associated with the modulation of protein kinases. A molecular docking study has suggested that the anticancer activity of certain brominated-hydroxyxanthones may arise from hydrogen bonding interactions with key residues (His790, Cys809, Leu644, Ile789, and Asp810) in the active site of the c-KIT protein, a receptor tyrosine kinase implicated in various cancers. nih.gov

Cholinesterase Inhibition: In the context of neurodegenerative diseases, synthetic xanthone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov One such derivative, 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one, demonstrated a mixed-type inhibition, suggesting it can bind to both the catalytic and peripheral anionic sites of AChE. nih.gov

α-Glucosidase Inhibition: Certain xanthenone derivatives, like the naturally occurring α-mangostin, are known to inhibit α-glucosidase, an intestinal enzyme involved in carbohydrate digestion. researchgate.net This inhibition is thought to occur through binding to allosteric sites on the enzyme, primarily via π-stacking interactions. However, the core xanthenone structure itself may not be sufficient for this activity, as some synthetic derivatives without specific substitutions show no inhibitory effect. researchgate.net

Xanthine (B1682287) Oxidase Inhibition: A series of synthetic xanthones showed significant inhibitory effects on xanthine oxidase, an enzyme involved in purine (B94841) metabolism and oxidative stress. farmaciajournal.com

Enzyme inhibition is a key mechanism for regulating cellular processes and is a major strategy in drug design. evitachem.comresearchgate.net Inhibitors can act reversibly or irreversibly, with mechanisms including competitive inhibition, where the inhibitor resembles the substrate and binds to the active site. nih.gov

Modulation of Cellular Oxidative Stress and Reactive Oxygen Species (ROS) Levels

A recurring theme in the anticancer activity of xanthenone derivatives is their ability to modulate the cellular redox environment.

Many brominated compounds and xanthone derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This elevation of ROS can surpass the cell's antioxidant capacity, leading to oxidative damage of critical components like lipids, proteins, and DNA, ultimately triggering cell death pathways. Tumor cells are often more susceptible to ROS-induced damage than normal cells due to a compromised ability to repair oxidative DNA damage.

Conversely, some xanthone derivatives exhibit antioxidant properties. This dual role highlights the complexity of their interaction with cellular redox systems. The antioxidant and anti-inflammatory effects of some xanthones are linked to the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, a key regulator of cellular responses to oxidative stress.

Influence on Cell Cycle Progression and Regulation

Disruption of the cell cycle is a hallmark of cancer, and many anticancer agents function by inducing cell cycle arrest, preventing cancer cell proliferation.

Several studies have demonstrated that xanthone derivatives can halt the cell cycle at specific phases. For instance, α-mangostin and β-mangostin have been shown to cause G1 phase arrest in human colon cancer cells, while γ-mangostin induces S phase arrest. This arrest is often associated with changes in the expression levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). One synthetic xanthone derivative, XD-1, was found to arrest HepG2 cells in the G0/G1 phase, which was accompanied by decreased expression of cyclin D and CDK2, and increased expression of the inhibitor p21. Similarly, some bromo-substituted indirubin (B1684374) derivatives, which share structural similarities with xanthenones, induce G2/M cell cycle arrest by upregulating p21.

Induction of Apoptosis via Specific Cellular Pathways (e.g., Mitochondrial, Caspase Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A primary mechanism of action for many anticancer xanthone derivatives is the induction of apoptosis.

Intrinsic (Mitochondrial) Pathway: Many xanthones trigger the intrinsic apoptotic pathway. This often involves the increased production of ROS, which leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. The release of cytochrome c then activates a cascade of effector enzymes called caspases, including caspase-9 and caspase-3.

Caspase Activation: The activation of caspases is a central event in apoptosis. Activated caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. Studies on various xanthone derivatives have confirmed the activation of caspase-9 and caspase-3, hallmarks of the mitochondrial pathway.

Regulation of Apoptotic Proteins: The apoptotic process is tightly regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Xanthone derivatives have been shown to shift this balance in favor of apoptosis by downregulating the expression of anti-apoptotic molecules like Bcl-2 and Bcl-xL.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The ability of small molecules to interact directly with macromolecules like DNA is another important mechanism of anticancer activity.

Spectrophotometric and viscosity measurements have indicated that xanthone derivatives can bind to calf thymus DNA (ctDNA). nih.gov The primary mode of interaction is believed to be intercalation, where the planar xanthone ring inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can be influenced by the various substituents on the xanthone scaffold. nih.gov Such binding can induce conformational changes in the DNA structure, potentially interfering with processes like transcription and replication. Besides duplex DNA, some xanthene derivatives have also been shown to bind to and stabilize G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes.

In Vitro Biological Activity Evaluation and Mechanistic Elucidation (non-clinical cell line studies)

The anticancer potential of various xanthenone derivatives has been assessed in numerous non-clinical studies using a panel of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency in inhibiting cell growth.

A wide range of xanthone derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, novel prenylated xanthones isolated from Garcinia mangostana showed moderate to strong activity against cell lines including U-87 (glioblastoma), SGC-7901 (gastric cancer), PC-3 (prostate cancer), and A549 (lung cancer), with IC₅₀ values in the low micromolar range. nih.gov Similarly, a series of brominated acetophenone (B1666503) derivatives, while not xanthones, also highlight the potential of brominated compounds, showing significant cytotoxicity against MCF7 (breast cancer), A549, Caco2 (colorectal cancer), and PC3 cell lines.

The antiproliferative effects of xanthones are often linked to the induction of apoptosis. For instance, α-mangostin was found to completely inhibit the growth of the human leukemia cell line HL60 at a concentration of 10 µM by inducing apoptosis. A synthetic xanthone derivative, XD-1, was most active against the HepG2 (liver cancer) cell line with an IC₅₀ of 18.6 µM, an effect attributed to apoptosis induction.

The tables below summarize the in vitro anticancer activity of various xanthone derivatives against several human cancer cell lines, as reported in the scientific literature.

Table 1: In Vitro Anticancer Activity of Selected Xanthone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Prenylated Xanthone | Novel Isolate | CNE-1 (Nasopharyngeal) | 3.35 | nih.gov |

| Prenylated Xanthone | Novel Isolate | A549 (Lung) | 4.84 | nih.gov |

| Prenylated Xanthone | Novel Isolate | PC-3 (Prostate) | 6.21 | nih.gov |

| Prenylated Xanthone | Novel Isolate | U-87 (Glioblastoma) | 6.39 | nih.gov |

| Prenylated Xanthone | Novel Isolate | H490 (Lung) | 7.84 | nih.gov |

| Prenylated Xanthone | Novel Isolate | SGC-7901 (Gastric) | 8.09 | nih.gov |

| Dihydroxyxanthone/Tetrahydroxyxanthone | Isolate | PC-3 (Prostate) | 3.20 - 4.60 | nih.gov |

| Dihydroxyxanthone/Tetrahydroxyxanthone | Isolate | A549 (Lung) | 3.90 - 5.50 | nih.gov |

| Dihydroxyxanthone/Tetrahydroxyxanthone | Isolate | HT-29 (Colon) | 4.10 - 6.40 | nih.gov |

| Dihydroxyxanthone/Tetrahydroxyxanthone | Isolate | HepG2 (Liver) | 4.50 - 10.0 | nih.gov |

Table 2: In Vitro Anticancer Activity of Brominated Derivatives (Non-Xanthone) This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Brominated Acetophenone | Derivative 5c | MCF7 (Breast) | < 10 | |

| Brominated Acetophenone | Derivative 5c | PC3 (Prostate) | < 10 | |

| Brominated Acetophenone | Derivative 5c | A549 (Lung) | 11.80 |

These studies collectively underscore the potential of the xanthenone scaffold, particularly when substituted with groups like bromine, as a promising starting point for the development of new therapeutic agents. nih.gov However, it is crucial to reiterate that the specific biological profile of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one remains to be elucidated through direct experimental investigation.

Research Applications in Materials Science and Catalysis

Beyond its biological potential, the structural characteristics of this compound make it a valuable compound in the fields of organic synthesis and materials science.

This compound is a useful synthetic intermediate, serving as a foundational building block for more complex organic molecules. pharmaffiliates.com Its primary utility in this regard is as a precursor for synthesizing derivatives with enhanced biological activities, such as the aforementioned 5,6-dimethylxanthone-4-acetic acid derivatives used as antitumor and antibacterial agents. pharmaffiliates.com The presence of a bromine atom is particularly significant, as brominated heterocyclic compounds are versatile intermediates that facilitate the rapid exploration of chemical space through various reactions. researchgate.net

The bromine atom on the aromatic ring makes this compound an important reagent for organic transformations. Aryl halides are among the most crucial precursors for metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Furthermore, the core xanthene structure itself is the basis for widely used ligands in catalysis. For example, Xantphos, a ligand derived from a 9,9-dimethyl-9H-xanthene backbone, is employed in numerous catalytic reactions, including:

Suzuki-Miyaura coupling

Stille coupling

Buchwald-Hartwig amination

Hydroformylation sigmaaldrich.com

The inherent stability and specific geometry of the xanthene scaffold make it ideal for creating ligands that can improve the efficiency and selectivity of metal catalysts. This highlights the potential of this compound and its derivatives to contribute to the development of new catalytic systems.

Potential for Fluorescent Probes and Optoelectronic Applications

The rigid, planar tricyclic structure of the 9H-xanthen-9-one scaffold is a cornerstone for the development of fluorescent molecules. This inherent rigidity minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. The photophysical properties of xanthene derivatives, including this compound, are intricately linked to the nature and position of substituents on the aromatic rings. These substituents can modulate the electron density of the conjugated system, thereby influencing the absorption and emission maxima, Stokes shift, and quantum yield.

The potential of xanthene derivatives as fluorescent probes stems from their sensitivity to the local microenvironment. researchgate.net Changes in solvent polarity, pH, and the presence of specific analytes can lead to discernible changes in their fluorescence intensity or wavelength. researchgate.neticrc.ac.ir This responsiveness makes them valuable tools for developing sensors for various chemical and biological species. For instance, the interaction of a xanthene-based probe with a target molecule can alter the intramolecular charge transfer (ICT) characteristics, leading to a "turn-on" or "turn-off" fluorescent response. While specific studies on this compound as a fluorescent probe are not extensively documented, the general principles of xanthene chemistry suggest its derivatives could be functionalized to create probes for specific applications. nih.gov

In the realm of optoelectronics, the high fluorescence and photostability of xanthene dyes are advantageous. nih.gov These properties are crucial for applications such as organic light-emitting diodes (OLEDs) and as active media in dye lasers. The ability to tune the emission color by modifying the substituents on the xanthene core allows for the creation of materials with specific optical properties. rsc.org The development of xanthene derivatives that absorb and emit in the near-infrared (NIR) region is of particular interest for applications in biological imaging, as light in this region can penetrate deeper into tissues with minimal autofluorescence. lsu.edu Silicon-substituted xanthenes, for example, have shown promise as far-red to near-infrared fluorophores. nih.gov While this compound itself does not possess the extended conjugation typically required for NIR emission, it serves as a valuable scaffold that can be chemically modified to achieve these properties.

Table 1: General Photophysical Properties of Substituted Xanthene Dyes

| Substitution Pattern | Effect on Absorption/Emission | Typical Quantum Yield (Φf) | Potential Applications |

|---|---|---|---|

| Electron-donating groups (e.g., -OH, -NH2) | Bathochromic (red) shift | Generally high | Biological imaging, pH sensors |

| Electron-withdrawing groups (e.g., -Br, -NO2) | Hypsochromic (blue) shift | Variable, can be lower | Intermediate for further synthesis |

| Extended π-conjugation (e.g., fused aromatic rings) | Significant red shift (towards NIR) | Moderate to high | In vivo imaging, optoelectronics |

This table provides generalized trends for xanthene derivatives based on established principles in the literature. Specific properties of this compound derivatives would require experimental validation.

Utility in Chromatographic Stationary Phases

The xanthone scaffold has proven to be a valuable platform for the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govup.pt The rigid and planar nature of the xanthone core, combined with the ability to introduce chiral selectors at various positions, allows for the creation of CSPs with high enantioselective recognition capabilities. nih.govresearchgate.net While this compound itself is not chiral, it can be derivatized with chiral moieties to serve as a chiral selector.

The general strategy for preparing such CSPs involves covalently bonding a chiral xanthone derivative to a solid support, typically silica (B1680970) gel. researchgate.netup.pt The chiral recognition mechanism of these xanthone-based CSPs is attributed to a combination of interactions, including π-π stacking between the aromatic system of the CSP and the analyte, hydrogen bonding, and dipole-dipole interactions. researchgate.net The specific nature and geometry of these interactions determine the enantioselectivity of the stationary phase for a given analyte.

Research has shown that the type and position of the chiral selector on the xanthone scaffold significantly influence the enantioseparation performance. nih.gov For instance, CSPs based on xanthone derivatives with chiral moieties containing aromatic rings have demonstrated high resolution for analytes that also possess aromatic groups. researchgate.net The substitution pattern on the xanthone core of the selector, such as the presence of the bromo and dimethyl groups in the case of derivatives of this compound, can modulate the electronic properties of the aromatic system and thus influence the strength of π-π interactions, which are crucial for chiral recognition. nih.gov

Studies on various chiral derivatives of xanthones have demonstrated their effectiveness in separating a wide range of racemates, including pharmaceuticals and other biologically active compounds. nih.govegasmoniz.com.pt The versatility of these CSPs is further enhanced by their compatibility with different elution modes, such as normal-phase, reversed-phase, and polar organic modes. up.ptresearchgate.net The development of xanthone-based CSPs represents a significant advancement in the field of chiral chromatography, offering a valuable alternative to more traditional polysaccharide-based CSPs. researchgate.net

Table 2: Performance of Selected Chiral Stationary Phases Based on Xanthone Derivatives

| Chiral Selector Moiety | Analyte Class | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| (S,S)-Whelk-O1 type on xanthone | Aromatic-containing chiral compounds | 1.91 - 7.55 | 6.71 - 24.16 | researchgate.net |

| Xanthone with three chiral moieties | Enantiomeric mixtures of xanthone derivatives | up to 4.15 | up to 13.87 | researchgate.net |

This table presents a summary of the performance of different types of xanthone-based CSPs as reported in the literature, illustrating their potential for high-resolution chiral separations. The specific performance of a CSP derived from this compound would depend on the nature of the attached chiral selector and the analyte being separated.

Future Research Directions and Unexplored Avenues for 5 Bromo 3,4 Dimethyl 9h Xanthen 9 One

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The presence of methyl groups at the 3 and 4 positions of the xanthene core in 5-Bromo-3,4-dimethyl-9H-xanthen-9-one opens up the possibility of creating chiral derivatives. The development of asymmetric synthetic routes to access enantiomerically pure forms of this compound and its analogs is a critical next step. Introducing chirality could lead to derivatives with enhanced and specific biological activities, as stereochemistry often plays a pivotal role in molecular recognition and interaction with biological targets. Future research in this area should focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthetic process. The successful development of such methods would provide access to a new library of chiral compounds for biological screening.

Investigation of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To fully understand the behavior of this compound in various chemical and biological environments, the application of advanced spectroscopic techniques is essential. Techniques such as time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy could provide valuable insights into the dynamic processes involving this molecule. For instance, these methods could be employed to monitor its interaction with biomolecules in real-time, to study its photophysical properties for potential applications in photodynamic therapy or as a fluorescent probe, and to elucidate its conformational dynamics. Such studies would provide a deeper understanding of its mechanism of action at a molecular level.

Integration of Multi-Omics Data with Computational Modeling for Deeper Mechanistic Understanding

A systems biology approach, integrating multi-omics data with computational modeling, offers a powerful strategy to elucidate the mechanism of action of this compound. nih.govnih.gov By treating biological systems with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers can identify the cellular pathways and networks that are perturbed. nih.govnih.gov This multi-omics data can then be used to construct and validate computational models to predict the compound's effects and identify potential molecular targets. nih.gov This integrated approach can accelerate the discovery of its biological function and provide a more holistic understanding of its effects on living organisms. nih.govnih.gov

Exploration of Structure-Activity Relationships for Novel Biological Targets

A systematic exploration of the structure-activity relationships (SAR) for this compound is crucial for the rational design of more potent and selective analogs. nih.govresearchgate.netnih.govamanote.com This would involve the synthesis of a library of derivatives with systematic modifications to the bromine and methyl substituents, as well as other positions on the xanthen-9-one scaffold. These derivatives would then be screened against a diverse panel of biological targets to identify novel activities. The resulting SAR data would be invaluable for understanding how the structural features of the molecule contribute to its biological effects and for guiding the optimization of lead compounds.

Table 1: Proposed Modifications for Structure-Activity Relationship Studies

| Modification Site | Proposed Substituents | Rationale |

| C-5 Bromine | F, Cl, I, CN, NO2 | Investigate the effect of halogen and electron-withdrawing groups on activity. |

| C-3 Methyl | H, Ethyl, Propyl, CF3 | Probe the impact of steric bulk and electronic effects at this position. |

| C-4 Methyl | H, Ethyl, Propyl, CF3 | Examine the influence of steric and electronic properties at this adjacent position. |

| Other Positions | OH, OMe, NH2, COOH | Explore the effect of introducing hydrogen bond donors/acceptors and charged groups. |

Diversification of Applications in Emerging Fields of Chemical Science and Engineering

Beyond its potential in medicinal chemistry, this compound could find applications in various emerging fields of chemical science and engineering. Its rigid, planar structure and potential for functionalization make it an interesting candidate for the development of new organic materials. For example, it could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component of chemical sensors. The bromine atom also provides a handle for further chemical modifications, such as cross-coupling reactions, to create more complex and functionalized materials. Research in this area could lead to the discovery of novel applications for this versatile scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of brominated xanthenones often involves nucleophilic substitution or coupling reactions. For example, derivatives like 1-hydroxy-3-O-substituted xanthen-9-ones (e.g., 2f , 2g ) are synthesized by reacting a hydroxylated xanthenone precursor with brominated alkyl/alkenyl halides under basic conditions (e.g., K₂CO₃ in acetone) . Key parameters include:

- Temperature : Reactions are typically refluxed (50–80°C).

- Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity.

- Catalyst : Phase-transfer catalysts may improve yields for sterically hindered substrates.

For this compound, analogous methods could be adapted, with bromination steps optimized using NBS (N-bromosuccinimide) or Br₂ in controlled conditions to avoid over-bromination. Yields of 70–82% are achievable, as seen in similar systems .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, aromatic protons in xanthenones typically appear at δ 6.8–8.2 ppm, while methyl groups (e.g., 3,4-dimethyl) resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₁₁BrO₂: m/z 306.0). High-resolution MS (HRMS) resolves isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-Br bonds at 500–600 cm⁻¹ .

Cross-validation with reference standards (e.g., TB683765 in ) ensures accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, the SHELX suite (e.g., SHELXL , SHELXS ) is widely used for structure solution and refinement . Key steps include:

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Direct methods in SHELXS for phase determination.

- Refinement : Least-squares refinement in SHELXL to optimize bond lengths/angles.

For brominated compounds, anisotropic displacement parameters for Br atoms improve accuracy. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

Q. How can researchers address contradictions in spectral data or synthetic yields for brominated xanthenones?

- Methodological Answer : Contradictions often arise from:

- Impurities : Use preparative HPLC or recrystallization (e.g., ethanol/water) to isolate pure fractions.

- Isomerism : Check for positional isomers (e.g., bromine at C-5 vs. C-6) via NOESY or COSY NMR .

- Reaction Conditions : Replicate protocols with strict control of temperature, solvent purity, and stoichiometry. For example, highlights the use of anhydrous conditions and Appel’s salt for regioselective bromination .

Statistical tools (e.g., ANOVA) can identify yield variability factors across batches.

Q. What structure-activity relationship (SAR) insights can guide the design of this compound derivatives for biological applications?

- Methodological Answer : Key SAR considerations:

- Bromine Position : C-5 bromination (vs. C-2/C-7) may enhance bioactivity by modulating electronic effects.

- Methyl Groups : 3,4-Dimethyl substituents increase lipophilicity, improving membrane permeability .

- Core Modifications : Hybridization with thiazole or fluorinated moieties (e.g., as in ) can enhance antitumor activity .

In vitro assays (e.g., cytotoxicity against cancer cell lines) paired with molecular docking (e.g., AutoDock Vina) validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.